REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[Li+].CC([N-]C(C)C)C.[CH3:21][C:22]1[CH:27]=[N:26][CH:25]=[CH:24][N:23]=1.Br[CH2:29][C:30]([O:32][C:33](C)(C)[CH3:34])=[O:31]>C1COCC1>[CH2:33]([O:32][C:30](=[O:31])[CH2:29][CH2:21][C:22]1[CH:27]=[N:26][CH:25]=[CH:24][N:23]=1)[CH3:34] |f:2.3|
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Name
|
|
Quantity
|
2560 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
606 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CN=C1
|
Name
|
|
Quantity
|
590 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1255 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3360 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
658 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
3350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 (± 5) °C
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Type
|
CUSTOM
|
Details
|
under vigorous stirring at −40 to −30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0–5° C. with an ice bath
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Type
|
CUSTOM
|
Details
|
was then precooled to −50° C.
|
Type
|
ADDITION
|
Details
|
was added within 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
a cooled
|
Type
|
ADDITION
|
Details
|
During the addition of the anion solution
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Type
|
CUSTOM
|
Details
|
did not exceed −55° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for further 30 min at −55° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
transferred to a 30 L reactor
|
Type
|
CUSTOM
|
Details
|
(the transesterification and removal of solvents
|
Type
|
DISSOLUTION
|
Details
|
A solution of sodium ethylate (142 g) dissolved in EtOH (2200 mL)
|
Type
|
ADDITION
|
Details
|
was then added to the orange mixture and about 12 L of solvents
|
Type
|
DISTILLATION
|
Details
|
were distilled off until a temperature of 80° C.
|
Type
|
CUSTOM
|
Details
|
was reached in the distillation head and 100° C. in the boiling liquid
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to approximately 30° C.
|
Type
|
ADDITION
|
Details
|
toluene (840 mL), AcOEt (840 mL), and water (1180 mL) were added
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted three times with AcOEt (420 mL) and toluene (170 mL) each
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were then concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled over a Vigreux column (bp 115 to 130° C. @ 0.07 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC1=NC=CN=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 579 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |